2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid
Description
2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety substituted with a nitro group
Properties
IUPAC Name |
2-(5-formylthiophen-2-yl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)10-5-7(13(17)18)1-3-9(10)12(15)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOUIKMSXSGOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689522 | |
| Record name | 2-(5-Formylthiophen-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-03-4 | |
| Record name | 2-(5-Formylthiophen-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formylation: The thiophene ring is then formylated using reagents such as Vilsmeier-Haack reagent or by the Duff reaction.
Nitration of Benzoic Acid: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The formylated thiophene and nitrated benzoic acid are coupled using Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: 2-(5-Carboxythiophen-2-YL)-4-nitrobenzoic acid.
Reduction: 2-(5-Formylthiophen-2-YL)-4-aminobenzoic acid.
Substitution: Various halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Applications: The compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-withdrawing groups, making it suitable for use in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-(5-Formylthiophen-2-YL)-benzoic acid: Lacks the nitro group, which may affect its reactivity and applications.
2-(5-Formylthiophen-2-YL)-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, altering its electronic properties.
2-(5-Formylthiophen-2-YL)-4-chlorobenzoic acid:
Uniqueness
2-(5-Formylthiophen-2-YL)-4-nitrobenzoic acid is unique due to the presence of both a formyl group on the thiophene ring and a nitro group on the benzoic acid moiety. This combination of functional groups imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
